molecular formula C8H6BrNS B1266649 6-Bromo-2-methyl-1,3-benzothiazole CAS No. 5304-21-2

6-Bromo-2-methyl-1,3-benzothiazole

Cat. No. B1266649
Key on ui cas rn: 5304-21-2
M. Wt: 228.11 g/mol
InChI Key: NPBQNFVPWXRIGG-UHFFFAOYSA-N
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Patent
US08957219B2

Procedure details

In a mixed solvent of THF (200 mL) and NMP (20 mL) were dissolved 6-bromo-2-chlorobenzothiazole 1 (15 g, 60.4 mmol) and Fe(acac)3 (1.07 g, 3.02 mmol). To the obtained mixture was added at 0° C. 3M methyl magnesium bromide ethereal solution (24.14 ml, 72.4 mmol). It was stirred at room temperature for 1.5 hours. To the reaction mixture was added at 0° C. 3M methyl magnesium bromide ethereal solution (10.1 ml, 30.2 mmol). It was stirred at room temperatures for 1 hour. To the reaction mixture 1N aqueous hydrochloric acid and ethyl acetate. After extraction, the organic layer was washed with brine and dried over magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was purified with column chromatography to give Compound 53 (10.6 g, 46.5 mmol).
Quantity
24.14 mL
Type
reactant
Reaction Step One
Quantity
10.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
15 g
Type
reactant
Reaction Step Six
[Compound]
Name
Fe(acac)3
Quantity
1.07 g
Type
reactant
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:5]2[N:6]=[C:7](Cl)[S:8][C:4]=2[CH:3]=1.[CH3:12][Mg]Br.Cl.C(OCC)(=O)C>C1COCC1.CN1C(=O)CCC1>[Br:1][C:2]1[CH:11]=[CH:10][C:5]2[N:6]=[C:7]([CH3:12])[S:8][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
24.14 mL
Type
reactant
Smiles
C[Mg]Br
Step Two
Name
Quantity
10.1 mL
Type
reactant
Smiles
C[Mg]Br
Step Three
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=CC2=C(N=C(S2)Cl)C=C1
Name
Fe(acac)3
Quantity
1.07 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
It was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the obtained mixture was added at 0° C
ADDITION
Type
ADDITION
Details
To the reaction mixture was added at 0° C
STIRRING
Type
STIRRING
Details
It was stirred at room temperatures for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
After extraction
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified with column chromatography

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=CC2=C(N=C(S2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 46.5 mmol
AMOUNT: MASS 10.6 g
YIELD: CALCULATEDPERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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